2-(Pyridin-2-ylamino)quinolin-8-ol
Description
Contextualizing Quinoline (B57606) and Pyridine (B92270) Scaffolds in Modern Chemical Research
Quinoline, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine ring, and pyridine, a six-membered heterocyclic aromatic compound, are fundamental scaffolds in the field of medicinal chemistry. researchgate.netnih.govnih.gov Their derivatives are integral components of numerous natural products, pharmaceuticals, and functional materials. researchgate.netnih.gov
The quinoline nucleus is found in a variety of pharmacologically active substances, exhibiting a broad spectrum of biological activities. researchgate.net The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry, allowing for the creation of derivatives with enhanced pharmacological profiles. researchgate.netnih.gov This has led to the development of quinoline-based compounds for treating a range of diseases, including cancer and infectious diseases. researchgate.netthesciencein.org The versatility of the quinoline scaffold lies in its ability to undergo various chemical modifications at different positions, making it a valuable building block in drug design. nih.gov
Similarly, the pyridine scaffold is a privileged structure in medicinal chemistry, present in thousands of existing drug molecules. nih.gov Its derivatives are known to exhibit diverse biological activities and are used in the development of therapeutic agents for a wide array of diseases. nih.gov The nitrogen atom in the pyridine ring provides a site for hydrogen bonding and coordination with biological targets, a key feature in its pharmacological activity. nih.govmdpi.com Beyond pharmaceuticals, pyridine derivatives are also utilized as ligands for transition metals and in the development of materials with specific optical and electronic properties. researchgate.net
The strategic combination of these two scaffolds often leads to the development of hybrid molecules with unique and enhanced properties, a concept that has been widely explored in the pursuit of novel therapeutic agents and functional materials. thesciencein.org
Significance of 2-(Pyridin-2-ylamino)quinolin-8-ol as a Multifunctional Chemical Entity
The compound this compound emerges from the strategic combination of the quinoline and pyridine moieties, incorporating the well-regarded chelating properties of 8-hydroxyquinoline (B1678124). researchgate.netrroij.com Derivatives of 8-hydroxyquinoline are known for their ability to form stable complexes with a variety of metal ions, a characteristic that is central to their use in different scientific domains. researchgate.netresearchgate.net
The significance of this compound lies in its multifunctional nature, primarily demonstrated through its application as a fluorescent chemosensor for the detection of metal ions. researchgate.netresearchgate.net The 8-hydroxyquinoline portion of the molecule acts as a binding site for metal ions, and this interaction can lead to significant changes in the compound's fluorescent properties. rroij.comresearchgate.net This "on-off" or "off-on" fluorescent behavior upon metal ion binding forms the basis for its use in developing sensitive and selective sensors for various metal ions, which is crucial in environmental monitoring and biological studies. researchgate.netnih.gov
Research has shown that derivatives of 8-hydroxyquinoline can be designed to be highly selective for specific metal ions, such as Zn²⁺, Al³⁺, and Cu²⁺. researchgate.netmdpi.com The introduction of the pyridinylamino group at the 2-position of the quinoline ring can further modulate the electronic properties and coordination environment of the 8-hydroxyquinoline core, potentially enhancing its sensitivity and selectivity as a fluorescent probe. mdpi.com
Beyond its role in metal ion sensing, the core structure of this compound, being a derivative of quinoline, suggests potential for exploration in medicinal chemistry. Quinoline derivatives are widely investigated for their anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netekb.eg While specific research on the biological activities of this compound is an ongoing area of investigation, its structural components provide a strong rationale for its consideration as a candidate for such applications. The combination of a proven chelating agent with biologically active scaffolds makes it a molecule of considerable interest for the development of novel therapeutic agents.
The table below summarizes the key structural features and their associated significance in this compound.
| Structural Moiety | Significance in Chemical Research |
| Quinoline | A versatile scaffold known for its presence in a wide range of biologically active compounds, including anticancer and antimicrobial agents. researchgate.netnih.govresearchgate.net |
| Pyridine | A fundamental heterocyclic ring found in numerous pharmaceuticals and functional materials, often contributing to target binding and electronic properties. researchgate.netnih.gov |
| 8-Hydroxyquinoline | A well-established chelating agent that forms stable complexes with various metal ions, leading to applications in analytical chemistry and as fluorescent sensors. researchgate.netrroij.comresearchgate.net |
The convergence of these three key components in this compound underscores its position as a multifunctional chemical entity with significant potential in both materials science and medicinal chemistry research.
Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-2-ylamino)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-11-5-3-4-10-7-8-13(17-14(10)11)16-12-6-1-2-9-15-12/h1-9,18H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOARQNZKJHFUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC3=C(C=CC=C3O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362503 | |
| Record name | 2-(pyridin-2-ylamino)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70125-23-4 | |
| Record name | 2-(2-Pyridinylamino)-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70125-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(pyridin-2-ylamino)quinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Pyridin 2 Ylamino Quinolin 8 Ol and Analogous Structures
Established Routes to 8-Hydroxyquinoline (B1678124) and 2-Substituted Quinoline (B57606) Derivatives
Traditional methods for constructing the 8-hydroxyquinoline skeleton, such as the Skraup or Friedlander syntheses, provide the foundational precursors for more complex derivatives. scispace.com These methods typically involve the condensation of substituted anilines or o-aminobenzaldehydes with appropriate carbonyl compounds. scispace.com Once the 8-hydroxyquinoline core is formed, further functionalization can be achieved through various reactions.
The Betti reaction is a prominent example of a multicomponent reaction (MCR) used to functionalize the 8-hydroxyquinoline (8-HQ) scaffold. nih.govresearchgate.net This one-pot reaction typically involves an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, such as 8-hydroxyquinoline. researchgate.net The hydroxyl group at the C-8 position directs electrophilic substitution to the C-5 (para) and C-7 (ortho) positions, with the aza-Friedel-Crafts-type Betti reaction occurring predominantly at the C-7 position. nih.gov
This three-component condensation efficiently introduces a substituted aminomethyl group onto the quinoline ring, creating a new chiral center and allowing for significant molecular diversity. nih.govrsc.org Researchers have constructed large libraries of 8-HQ derivatives using this method, reacting various aromatic aldehydes and primary amines (including anilines and pyridines) with 8-hydroxyquinoline precursors. nih.govresearchgate.net While classic Betti conditions can result in poor yields, modifications such as using formic acid or specific catalysts like FeCl₃·6H₂O have been developed to improve efficiency. nih.govresearchgate.net
A direct approach to forming the target structure involves the reaction between an aminopyridine and a quinoline carboxaldehyde. The synthesis of the required 8-hydroxy-2-quinolinecarbaldehyde precursor can be achieved through the oxidation of 8-hydroxy-2-methylquinoline using selenium dioxide. researchgate.net
Once the aldehyde is obtained, it can be reacted with an aminopyridine. A key related synthesis involves the reaction of quinoline N-oxide with 2-aminopyridine (B139424) in the presence of tosyl chloride, which undergoes a reductive amination to directly yield 2-pyridyl(2-quinolyl)amine. researchgate.net This method provides a direct pathway to the core structure of the target compound, linking the pyridine (B92270) and quinoline rings via a nitrogen atom at the C-2 position of the quinoline. Interestingly, when 3- or 4-aminopyridines are used in the same reaction, a reductive tosylamination occurs, furnishing the N-tosyl derivatives instead. researchgate.net
Advanced Synthetic Strategies for Structurally Related Aminoquinoline Systems
More recent synthetic strategies offer improved efficiency, selectivity, and greener reaction conditions for producing aminoquinoline systems. These include specialized amination techniques and novel catalyst systems.
Reductive amination is a powerful and widely used method for forming C-N bonds and is highly applicable to the synthesis of 2-(Pyridin-2-ylamino)quinolin-8-ol. wikipedia.orgmasterorganicchemistry.com The process involves two main steps:
Imine Formation : A carbonyl group, such as that in 8-hydroxy-2-quinolinecarbaldehyde, reacts with a primary amine, like 2-aminopyridine, under neutral or weakly acidic conditions to form an intermediate imine (or Schiff base). wikipedia.orgyoutube.com
Reduction : The newly formed C=N double bond of the imine is then selectively reduced to a C-N single bond, yielding the final amine product. masterorganicchemistry.com
A significant advantage of this method is the ability to perform it as a "one-pot" procedure. youtube.com This is achieved by using a reducing agent that is mild enough not to reduce the initial aldehyde but is reactive enough to reduce the intermediate iminium ion that forms in equilibrium. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reagents for this purpose because they are less reactive towards ketones and aldehydes but readily reduce the more electrophilic protonated imine. masterorganicchemistry.comlibretexts.org This approach avoids the isolation of the intermediate imine and prevents the over-alkylation that can plague direct alkylation methods. masterorganicchemistry.com The direct synthesis of 2-pyridyl(2-quinolyl)amine from quinoline N-oxide and 2-aminopyridine is a prime example of this type of transformation. researchgate.net
While not a direct synthesis for the target compound, the development of advanced methods for forming N-hetaryl bonds is highly relevant. Catalyst-free and metal-free syntheses of N-aryl and N-hetaryl carbamates represent a move towards more sustainable and safer chemical processes. helsinki.firesearchgate.net Traditional methods often rely on toxic reagents like phosgene. helsinki.fi
Modern approaches include the reaction of cyclic organic carbonates with aromatic amines under mild, often solvent-free conditions. scispace.com The use of an inexpensive and effective organocatalyst, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), has been shown to facilitate the chemo- and site-selective formation of N-aryl carbamates at ambient temperatures. researchgate.netscispace.com This reactivity is attributed to an effective proton-relay mechanism mediated by the catalyst. scispace.com These phosgene-free routes are not only safer but also highly atom-economical, providing valuable synthons that can be used in a variety of applications. scispace.com
For applications where chirality is important, stereoselective synthesis is crucial. Methods have been developed for the enantioselective and diastereoselective synthesis of 8-hydroxyquinoline derivatives. A novel stereoselective synthesis has been patented for preparing specific enantiomers of 8-hydroxyquinoline derivatives, recognizing that often only one enantiomer (e.g., the R-enantiomer) possesses the desired biological activity. google.com
Furthermore, diastereoselective versions of the Betti reaction have been reported. By using chiral amines in the three-component reaction with 2-naphthol (B1666908) (an analog of 8-hydroxyquinoline) and α-trifluoromethylimines, chiral Betti bases can be produced with good yields. rsc.org These advanced methods allow for precise control over the three-dimensional structure of the final molecule, which is critical for developing compounds with specific biological targets.
Structural Elucidation and Spectroscopic Analysis of 2 Pyridin 2 Ylamino Quinolin 8 Ol and Its Derivatives
Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton and Carbon-13 NMR for Molecular Structure Confirmation
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the quinoline (B57606) and pyridine (B92270) rings. The protons on the quinoline ring will exhibit characteristic coupling patterns, with the chemical shifts influenced by the electron-donating hydroxyl group at the C-8 position and the electron-withdrawing amino-pyridine substituent at the C-2 position. The protons of the pyridine ring will also show their own distinct set of signals. The N-H proton of the amino bridge and the O-H proton of the hydroxyl group are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
In the ¹³C NMR spectrum, the carbon atoms of the quinoline and pyridine rings will resonate in the aromatic region. The chemical shifts will be influenced by the attached functional groups. For instance, the carbon atom bearing the hydroxyl group (C-8) is expected to be shifted downfield, while the carbon attached to the amino group (C-2) will also experience a significant shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Pyridin-2-ylamino)quinolin-8-ol
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Quinoline H-3 | 6.8 - 7.2 | 100 - 110 |
| Quinoline H-4 | 7.8 - 8.2 | 135 - 140 |
| Quinoline H-5 | 7.2 - 7.5 | 115 - 120 |
| Quinoline H-6 | 7.0 - 7.3 | 120 - 125 |
| Quinoline H-7 | 7.0 - 7.3 | 110 - 115 |
| Pyridine H-3' | 6.7 - 7.0 | 110 - 115 |
| Pyridine H-4' | 7.5 - 7.8 | 138 - 142 |
| Pyridine H-5' | 7.0 - 7.3 | 115 - 120 |
| Pyridine H-6' | 8.1 - 8.4 | 148 - 152 |
| Quinoline C-2 | - | 155 - 160 |
| Quinoline C-8 | - | 150 - 155 |
| NH | 8.5 - 9.5 (broad) | - |
| OH | 9.0 - 10.0 (broad) | - |
Note: These are predicted values based on analogous structures and are subject to experimental verification.
Advanced NMR Techniques (e.g., NOESY) in Stereochemical Assignment
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for determining the through-space proximity of atoms, which is particularly useful for elucidating stereochemical relationships. nih.govlibretexts.orgacs.org For this compound, a relatively rigid molecule, NOESY can provide insights into the preferred conformation, specifically the spatial orientation of the pyridine ring relative to the quinoline scaffold.
A NOESY experiment would reveal correlations between protons that are close to each other in space, even if they are not directly connected through bonds. For instance, a cross-peak between a proton on the pyridine ring (e.g., H-6') and a proton on the quinoline ring (e.g., H-3) would indicate their spatial proximity. This information is vital for understanding the molecule's three-dimensional structure in solution. Such studies on related O- and N,O-substituted 8-quinolinol derivatives have successfully utilized NOESY to establish their conformations. nih.gov
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.czpw.edu.plmdpi.comastrochem.orgijacskros.com The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |
| N-H (secondary amine) | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=N (in rings) | Stretching | 1600 - 1650 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-O (phenol) | Stretching | 1200 - 1260 |
| C-N (amine) | Stretching | 1250 - 1350 |
The presence of a broad band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding. The N-H stretching vibration of the secondary amino group is also expected in a similar region. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the quinoline and pyridine rings will give rise to a series of sharp bands in the 1450-1650 cm⁻¹ fingerprint region.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide information about the electronic transitions within a molecule. researchgate.netnih.govresearchgate.netnih.govnist.govnist.gov The extended π-conjugated system of this compound, encompassing both the quinoline and pyridine rings, is expected to give rise to strong UV-Vis absorption bands.
The UV-Vis spectrum will likely show multiple absorption maxima corresponding to π→π* and n→π* transitions. Based on studies of related 8-hydroxyquinoline (B1678124) derivatives, the absorption bands are expected in the range of 250-400 nm. researchgate.netnih.gov The exact position and intensity of these bands will be influenced by the solvent polarity and pH, due to the presence of the acidic hydroxyl group and the basic nitrogen atoms.
Many 8-hydroxyquinoline derivatives are known to be fluorescent, and it is anticipated that this compound will also exhibit fluorescence. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule is expected to emit light at a longer wavelength. The fluorescence emission spectrum would provide further insight into the electronic structure and excited state properties of the compound. The fluorescence properties, such as quantum yield and lifetime, are also likely to be sensitive to the molecular environment.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. rsc.orgchempap.orgsemanticscholar.orgresearchgate.netnist.gov
In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, fragmentation is likely to occur at the C-N bond of the amino bridge, leading to the formation of characteristic fragment ions corresponding to the pyridin-2-amino cation and the 8-hydroxyquinoline radical cation, or vice versa. Further fragmentation of the quinoline and pyridine rings would also be expected, leading to a series of smaller fragment ions. Analysis of these fragmentation pathways helps to confirm the connectivity of the different parts of the molecule.
Solid-State Structural Characterization via X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information about bond lengths, bond angles, and intermolecular interactions. nih.govresearchgate.nethelsinki.fi
A single-crystal X-ray diffraction analysis of this compound would reveal the exact spatial arrangement of the atoms in the crystal lattice. It is highly probable that the molecule will exhibit a planar or near-planar conformation for the quinoline and pyridine ring systems to maximize π-conjugation.
A key structural feature that would be elucidated is the potential for intramolecular hydrogen bonding. It is anticipated that a hydrogen bond would form between the hydrogen atom of the 8-hydroxyl group and the nitrogen atom of the pyridine ring, creating a stable six-membered ring. This intramolecular interaction would significantly influence the conformation of the molecule. The crystal structure of a related compound, 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol, shows such intramolecular hydrogen bonding. nih.gov Furthermore, the crystal packing would reveal any intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules, which would stabilize the crystal lattice.
Coordination Chemistry of 2 Pyridin 2 Ylamino Quinolin 8 Ol As a Ligand
Ligand Design Principles and Chelation Motifs
The design of 2-(Pyridin-2-ylamino)quinolin-8-ol as a ligand is predicated on fundamental principles of coordination chemistry that enhance complex stability and selectivity. Its structure is inherently pre-organized for metal chelation.
Multidentate Binding Capabilities (e.g., N, N, O Donor Set)
This compound is a tridentate ligand, featuring a nitrogen, nitrogen, and oxygen (N,N,O) donor set. This multidentate nature is a key principle in ligand design for forming stable metal complexes through the chelate effect. The chelate effect describes the enhanced stability of a complex containing a multidentate ligand compared to a complex with analogous monodentate ligands. This increased stability is largely due to a favorable entropy change upon chelation. The three donor atoms—the nitrogen of the quinoline (B57606) ring, the nitrogen of the pyridylamino group, and the oxygen of the hydroxyl group—are positioned to form two stable five- or six-membered chelate rings upon coordination with a metal ion.
Role of the Pyridylamino Substituent in Metal Complex Stability
The introduction of the pyridylamino substituent at the 2-position of the quinoline ring extends the coordinating capability of the 8-hydroxyquinoline (B1678124) framework. The pyridine (B92270) ring introduces an additional nitrogen donor atom, transforming the ligand from bidentate to tridentate. This additional coordination site generally leads to an increase in the stability of the resulting metal complexes, a phenomenon well-documented in coordination chemistry. researchgate.net The stability of pyridine-containing metal complexes is well-characterized and often follows the Irving-Williams series. researchgate.net Furthermore, the amino linker provides flexibility, allowing the ligand to adapt to the preferred coordination geometry of different metal ions. The ability to form a second chelate ring involving the pyridyl nitrogen and the amino nitrogen further enhances the thermodynamic stability of the complex, in line with the chelate effect. libretexts.org
Synthesis and Characterization of Metal Complexes
The versatile chelating nature of this compound has led to the synthesis and characterization of a variety of metal complexes.
Complexation with Transition Metals (e.g., Cu(II), Ni(II), Fe(III), Pd(II), Zn(II), Co(II), Cd(II), Pb(II))
Research has demonstrated the ability of this compound and its parent structures to form stable complexes with a range of transition metals. The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent. jscimedcentral.comrdd.edu.iq The resulting complexes can be characterized by various spectroscopic and analytical techniques.
For instance, the parent 8-hydroxyquinoline readily forms complexes with Cu(II), Ni(II), and Co(II). scirp.orgscirp.org Studies on mixed ligand complexes involving 8-hydroxyquinoline have reported the synthesis of complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). rdd.edu.iq The formation of Fe(III) complexes with 8-hydroxyquinoline is also well-established. mdpi.comresearchgate.net Furthermore, ligands containing the 2-pyridyl quinoline framework have been used to create complexes with Pd(II) for applications in catalysis. alfachemic.com The coordination of this compound with these metals is expected to yield stable complexes, often with defined geometries such as octahedral or square planar, depending on the metal ion and reaction conditions. scirp.org
Below is a table summarizing the formation constants (log K1) for some related ligands with various metal ions, illustrating the general affinity of these types of structures for transition metals.
| Ligand | Metal Ion | log K1 |
| 8-(2-pyridyl)Quinoline | Cd(II) | 2.19 |
| 8-(2-pyridyl)Quinoline | Cu(I) | 4.66 |
| 8-(2-pyridyl)Quinoline | Cu(II) | 4.37 |
| 8-(2-pyridyl)Quinoline | Ni(II) | 3.3 |
| 8-(2-pyridyl)Quinoline | Zn(II) | 3.48 |
| 2,2'-dipyridyl amine | Co(II) | 4.36 |
| 2,2'-dipyridyl amine | Cu(II) | 7.34 |
| 2,2'-dipyridyl amine | Ni(II) | 6.15 |
| 2,2'-dipyridyl amine | Zn(II) | 3.52 |
Data sourced from a study on preorganized ligands. uncw.edu
Formation of Mono- and Multinuclear Coordination Compounds
The structure of this compound allows for the formation of both mononuclear and multinuclear complexes. In a mononuclear complex, a single metal ion is coordinated to one or more ligand molecules. Given its tridentate nature, a 1:1 or 1:2 metal-to-ligand ratio is common for mononuclear complexes, depending on the coordination number of the metal ion.
However, under certain conditions, the ligand can also act as a bridging unit to form multinuclear complexes, where two or more metal centers are linked by the ligand. For example, derivatives of 2-pyridyl quinoline have been shown to form dinuclear manganese(II) complexes. nih.gov Similarly, Schiff bases derived from 8-hydroxy-2-quinolinecarboxaldehyde have been reported to form dinuclear copper(II) complexes. nih.gov The formation of multinuclear structures is often influenced by the reaction stoichiometry, the nature of the metal ion, and the presence of other coordinating species.
Exploration of Lanthanide Complexes with Related Pyridine-Quinoline Ligands
The study of lanthanide complexes with pyridine-quinoline based ligands is driven by the unique photophysical properties of the lanthanide ions, which can be sensitized by the organic ligand acting as an "antenna." While specific studies on lanthanide complexes of this compound are not extensively documented in the literature, the behavior of related ligands provides significant insight into the potential coordination chemistry.
Lanthanide ions (Ln³⁺) are hard acids with typically high coordination numbers (often 8 or 9), favoring coordination with oxygen and nitrogen donor atoms. iupac.org Ligands combining pyridine and quinoline units offer suitable N-donor sites for complexation. For instance, novel lanthanide(III) complexes have been successfully synthesized using mixed ligands of 2,2'-bipyridyl (a pyridine derivative) and 5,7-dibromo-8-quinolinoline derivatives. nih.gov These complexes demonstrate the feasibility of incorporating both pyridine and quinoline-type structures into the coordination sphere of lanthanide ions. nih.gov
The structural characteristics of these complexes can be diverse. A chiral pyridyl/quinolyl-containing tripodal ligand has been shown to form a series of lanthanide complexes. nih.gov Similarly, dinuclear lanthanide complexes have been prepared using a tetradentate quinoline-based Schiff base ligand, exhibiting four distinct structural types and featuring coordination numbers of eight, nine, and ten. researchgate.net In some cases, solvent molecules like water or acetonitrile (B52724) also participate in the coordination to satisfy the high coordination number of the lanthanide ion. researchgate.netchemchart.com For example, X-ray diffraction analysis of lanthanide complexes with pyridone ligands revealed a 9-coordinate environment, with three monodentate pyridone ligands and three bidentate nitrate (B79036) ions surrounding the metal center. iupac.org
The synthesis of these complexes often involves the reaction of a lanthanide salt, such as Ln(NO₃)₃·6H₂O, with the ligand in a suitable solvent mixture. researchgate.net The resulting complexes can exhibit interesting properties, such as single-molecule magnetism, as seen in some dinuclear dysprosium and terbium complexes. researchgate.net The structural outcome can also be influenced by the specific lanthanide ion, a phenomenon related to the lanthanide contraction, which can lead to different coordination geometries and even solvent-dependent changes in ligand coordination modes. rsc.orgrsc.org
Structural Diversity and Geometrical Arrangements in Metal-2-(Pyridin-2-ylamino)quinolin-8-ol Complexes
The structural chemistry of metal complexes with this compound is dictated by the ligand's ability to act as a chelating agent. The 8-hydroxyquinolinate moiety is a classic bidentate (N,O) chelator, while the pyridin-2-ylamino portion provides an additional nitrogen donor, potentially allowing for tridentate (N,N,O) coordination. The resulting geometry depends on the metal ion's size, preferred coordination number, and the stoichiometry of the complex. nih.govresearchgate.netnih.gov
While specific crystallographic data for complexes of this compound are scarce, extensive data exists for complexes of its constituent parts and closely related analogues. For example, the coordination of transition metals with 8-hydroxyquinoline (oxine) and its derivatives is well-established, typically forming stable five- or six-membered chelate rings. mcmaster.ca
A copper(II) complex with a related ligand, N-quinolin-8-yl-p-toluenesulfonamide, which also features a bidentate chelate through the quinoline nitrogen and a sulfonamidate nitrogen, exhibits a distorted square planar geometry. nih.gov Another relevant example is the complex [Cu(C₉H₆NO)₂(C₅H₄N)]·H₂O, which contains two quinolin-2-olate ligands and one pyridine ligand. This complex adopts a slightly distorted square-pyramidal geometry, with the pyridine ligand in the axial position. The two quinolin-2-olate ligands are nearly planar to each other.
These examples suggest that a 1:2 metal-to-ligand complex of this compound with a metal like Cu(II) would likely result in an octahedral or distorted octahedral geometry, with each ligand acting as a bidentate (N,O) chelator via the quinoline nitrogen and the hydroxyl oxygen. The pyridine nitrogen could remain uncoordinated or, in a 1:1 complex, could coordinate to form a five-coordinate or octahedral complex, possibly with solvent molecules filling the remaining coordination sites. Common geometries for transition metal complexes include tetrahedral, square planar, trigonal bipyramidal, and octahedral, depending on the metal's d-electron count and the nature of the ligands. nih.govresearchgate.netnih.gov
Below are tables with structural data from related copper(II) complexes that illustrate the typical bond lengths and angles expected for the coordinated quinoline moiety.
Table 1: Selected Bond Lengths (Å) and Angles (°) for a Related Copper(II) Complex Data from the crystal structure of [Cu(N-quinolin-8-yl-p-toluenesulfonamidate)₂]. This complex features a bidentate N,N chelation from a ligand containing a quinoline-8-yl group. nih.gov
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| Cu-N(sulfonamidate) | 1.969(4) - 1.983(4) | N(sulfonamidate)-Cu-N(quinoline) | 83.0(2) - 83.2(2) |
| Cu-N(quinoline) | 2.054(5) - 2.067(5) | N(sulfonamidate)-Cu-N(sulfonamidate) | 177.3(2) |
| N(quinoline)-Cu-N(quinoline) | 161.7(2) |
Table 2: Selected Bond Lengths (Å) and Angles (°) for a Copper(II) Quinolin-2-olate Complex Data from the crystal structure of (pyridine-κN)bis(quinolin-2-olato-κ²N,O)copper(II) monohydrate. This complex features bidentate N,O chelation from the quinolin-2-olate ligand.
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| Cu-N(quinoline) | 2.004(3) / 2.008(3) | O-Cu-N(quinoline) | 82.47(11) / 82.53(11) |
| Cu-O(phenolate) | 1.942(2) / 1.947(2) | N(quinoline)-Cu-N(quinoline) | 164.96(13) |
| Cu-N(pyridine) | 2.305(3) | O-Cu-O | 92.20(10) |
Thermodynamic and Kinetic Aspects of Metal Chelation
The formation of metal complexes is an equilibrium process, and the stability of these complexes in solution is described by thermodynamic constants. The chelation of metal ions by ligands like this compound is typically a favorable process, driven by the chelate effect, which refers to the enhanced stability of a complex containing one or more chelate rings compared to a complex with analogous monodentate ligands.
Studies on various 5-substituted-8-hydroxyquinolines have shown that the stability of the metal chelates is dependent on the basicity of the ligand's donor atoms. The formation constants for complexes of 5-(p-aminophenylazo)-8-hydroxyquinoline with several divalent metal ions follow the Irving-Williams series: Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺. This trend is common for high-spin octahedral complexes of first-row transition metals and is expected to hold for complexes of this compound as well.
The kinetics of complex formation, while less frequently studied, would describe the rate at which the metal ion and ligand associate to form the complex. This process involves the substitution of solvent molecules from the metal's coordination sphere by the donor atoms of the ligand.
The following table presents stability constants for metal complexes with related 8-hydroxyquinoline ligands to illustrate the typical magnitudes and trends.
| Metal Ion | Ligand | log β₁ | log β₂ | Source |
|---|---|---|---|---|
| Cu²⁺ | 8-Hydroxyquinoline | 12.25 | 23.15 | |
| Ni²⁺ | 8-Hydroxyquinoline | 10.93 | 20.89 | |
| Co²⁺ | 8-Hydroxyquinoline | 9.70 | 18.45 | |
| Zn²⁺ | 8-Hydroxyquinoline | 9.81 | 18.66 | |
| Mn²⁺ | 5-(p-aminophenylazo)-8-hydroxyquinoline | 6.60 | 13.55 | |
| Co²⁺ | 5-(p-aminophenylazo)-8-hydroxyquinoline | 8.62 | 17.50 | |
| Ni²⁺ | 5-(p-aminophenylazo)-8-hydroxyquinoline | 8.90 | 18.10 | |
| Cu²⁺ | 5-(p-aminophenylazo)-8-hydroxyquinoline | 11.00 | 22.20 |
Theoretical and Computational Studies on 2 Pyridin 2 Ylamino Quinolin 8 Ol Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 2-(pyridin-2-ylamino)quinolin-8-ol and related systems.
Investigation of Electronic Structure, Geometry Optimization, and Reactivity
DFT methods are widely used to determine the optimized molecular structure and electronic properties of complex organic molecules. nih.govijcce.ac.ir These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. scirp.org The optimized geometry is a critical starting point for further computational analysis, including the prediction of spectroscopic properties and reactivity. scirp.orgresearchgate.net
The electronic structure of a molecule is described by the distribution of its electrons, which can be visualized through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are key indicators of a molecule's reactivity and its ability to participate in chemical reactions. nih.govscispace.com A smaller HOMO-LUMO energy gap generally implies higher reactivity. ijcce.ac.ir Computational studies have been used to calculate these energies and map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, providing insights into its interaction with other chemical species.
Table 1: Key Parameters from DFT Calculations for Quinoline (B57606) Derivatives
| Parameter | Description | Significance |
| Bond Lengths & Angles | The equilibrium distances between atomic nuclei and the angles between adjacent bonds. | Defines the molecule's 3D structure and steric properties. scirp.org |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. nih.govscispace.com |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. nih.govscispace.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. ijcce.ac.ir |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Predicts sites for electrophilic and nucleophilic attack. |
Analysis of Tautomerism and Excited-State Proton Transfer Mechanisms
The this compound system and its analogs can exist in different tautomeric forms, which are isomers that differ in the position of a proton. nih.govnih.gov Theoretical studies, often combining DFT and its time-dependent extension (TD-DFT), are crucial for understanding the relative stabilities of these tautomers in both the ground and excited electronic states. nih.govmdpi.com
A particularly interesting phenomenon observed in these systems is excited-state intramolecular proton transfer (ESIPT). nih.gov Upon absorption of light, the molecule is promoted to an excited electronic state where the acidity and basicity of different parts of the molecule can change dramatically, leading to the transfer of a proton from a donor group to an acceptor group within the same molecule. nih.govccu.edu.tw Computational models can map the potential energy surfaces for these proton transfer processes, identifying the energy barriers and the reaction pathways. ccu.edu.tw This is critical for designing molecular switches and fluorescent probes, where the different tautomers exhibit distinct photophysical properties. nih.govmdpi.com Studies on related 8-(pyridin-2-yl)quinolin-7-ol systems have shown that the introduction of substituents on the pyridine (B92270) ring can significantly influence the ESIPT process, making it possible to tune the molecule's properties for specific applications. nih.govmdpi.com
Molecular Dynamics Simulations for Understanding Dynamic Behavior
While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.
For a molecule like this compound, MD simulations can be used to explore its conformational flexibility, the dynamics of solvent molecules around it, and the time-dependent aspects of intermolecular interactions. This information is complementary to the static picture from DFT and is essential for a complete understanding of the molecule's behavior in a realistic environment, such as in solution or within a biological system.
Computational Modeling of Intermolecular Interactions
Understanding how this compound interacts with other molecules is key to predicting its biological activity and its potential applications in materials science.
Molecular Docking for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or another biomolecule. mdpi.com This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.
For this compound and its derivatives, molecular docking studies can predict how they bind to specific protein targets. mdpi.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. This information is invaluable for designing more potent and selective inhibitors for therapeutic purposes. mdpi.com
Interaction with Metal Ions and Adsorption Mechanisms
The 8-hydroxyquinoline (B1678124) moiety is a well-known chelating agent, capable of binding to a variety of metal ions. rroij.comnih.govscirp.org The interaction of this compound with metal ions is of significant interest for applications ranging from sensing and catalysis to the development of new therapeutic agents. nih.govmdpi.com
Computational modeling can provide detailed insights into the coordination chemistry of these metal complexes. DFT calculations can be used to determine the preferred coordination geometry (e.g., octahedral, square planar) and the strength of the metal-ligand bonds. mdpi.comscirp.orgresearchgate.net These studies can also elucidate the electronic structure of the resulting complexes, which is important for understanding their spectroscopic and magnetic properties.
Furthermore, computational methods can be used to study the adsorption of this compound onto surfaces. For instance, studies on the immobilization of 8-hydroxyquinoline onto bentonite (B74815) have shown that it can be an effective adsorbent for heavy metal ions from aqueous solutions. nih.gov Computational modeling can help to understand the adsorption mechanism at the molecular level, including the nature of the interactions between the molecule and the surface.
Mechanistic Investigations of Chemical Transformations
The chemical reactivity of this compound is multifaceted, owing to the presence of several key functional groups: a quinoline ring system, a secondary amino bridge, a pyridinyl group, and a hydroxyl substituent. Theoretical and computational studies, while not extensively focused on this exact molecule, have provided significant mechanistic insights into the transformations of closely related pyridine and quinoline-containing compounds. These studies are crucial for predicting and understanding the behavior of this compound in various chemical environments, particularly in the context of metal-catalyzed reactions and molecular switching phenomena.
Role as a Tridentate Ligand in Catalysis
A derivative of the target compound, 2-(Pyridin-2-yl)quinolin-8-amine dihydrochloride, has been developed as a removable, pincer-like tridentate directing group. sigmaaldrich.comalfachemic.com This application is instrumental in palladium(II)-catalyzed regioselective remote hydrocarbofunctionalization of alkenes. sigmaaldrich.comalfachemic.com The underlying mechanism involves the coordination of the quinoline nitrogen, the amino nitrogen, and the pyridine nitrogen to the palladium center, forming a stable six-membered palladacycle. This chelation stabilizes the catalytic species and directs the functionalization to a specific position on the substrate. sigmaaldrich.comalfachemic.com
The general steps in such a catalytic cycle, which can be extrapolated to involve this compound as a ligand, are:
Ligand Coordination: The this compound ligand coordinates to the metal center (e.g., Pd(II)).
C-H Activation/Directing Group Attachment: The ligand directs the metal to a specific C-H bond on the substrate, leading to its activation.
Olefin Insertion: The alkene substrate inserts into the metal-carbon bond.
Functionalization/Reductive Elimination: The desired chemical transformation occurs, followed by reductive elimination to release the product and regenerate the catalyst.
The stability and reactivity of the metallacycle are key to the efficiency of the catalytic process.
Mechanisms in Transfer Hydrogenation
Pyridine-quinoline based ligands are also employed in ruthenium-catalyzed transfer hydrogenation reactions. nih.govnih.gov Studies on ruthenium p-cymene (B1678584) complexes with such ligands suggest an inner-sphere mechanism for the reduction of ketones. nih.gov The key steps in this proposed mechanism are:
Formation of a Ruthenium Hydride Species: In the presence of a hydrogen donor (e.g., 2-propanol) and a base, a ruthenium hydride intermediate is formed.
Substrate Coordination: The ketone substrate coordinates to the ruthenium center.
Hydride Transfer: The hydride is transferred from the ruthenium to the carbonyl carbon of the ketone.
Product Release: The resulting alcohol product is released, and the catalyst is regenerated.
The electronic properties of the pyridine-quinoline ligand, influenced by substituents, can significantly impact the catalytic activity by modulating the electron density at the metal center. nih.gov
Metal-Assisted Transformations of the Quinoline Ring
The quinoline moiety itself can undergo transformations when complexed to a metal center. For instance, a proposed mechanism for the conversion of quinoline-5,8-dione to an ortho-quinone derivative involves metal assistance in a protic solvent. researchgate.net This highlights the potential for the this compound scaffold to undergo structural changes beyond simple coordination, particularly under oxidative conditions or in the presence of reactive metal centers.
Computational Insights from Related Systems
Density Functional Theory (DFT) calculations have been instrumental in elucidating the structures and reaction pathways of related quinoline compounds. For example, spectroscopic investigations combined with DFT calculations have been used to characterize the molecular structure of 5,8-quinolinedione (B78156) derivatives. mdpi.com Such computational approaches can provide valuable data on:
Optimized Geometries: Predicting the most stable conformations of the molecule and its metal complexes.
Reaction Energetics: Calculating the energy barriers for proposed reaction steps to determine the most likely mechanistic pathway.
Spectroscopic Properties: Simulating NMR and IR spectra to aid in the identification of reaction intermediates.
The table below summarizes findings from mechanistic studies on related compounds, which can serve as a basis for understanding the potential transformations of this compound.
| Compound/System | Transformation | Proposed Mechanistic Feature | Method of Investigation | Reference |
| 2-(Pyridin-2-yl)quinolin-8-amine | Olefin Functionalization | Formation of a 6-membered palladacycle | Catalytic Studies | sigmaaldrich.comalfachemic.com |
| Pyridine-Quinoline Ru Complexes | Transfer Hydrogenation | Inner-sphere hydride transfer from a Ru(II)-H species | Catalytic and Spectroscopic Studies | nih.govnih.gov |
| Quinoline-5,8-dione | Conversion to ortho-quinone | Metal-assisted reaction in protic solvents | Synthetic and Spectroscopic Studies | researchgate.net |
| 5,8-Quinolinedione derivatives | Structural Characterization | N/A | Spectroscopic and DFT calculations | mdpi.com |
These examples underscore the rich and complex chemical transformations that can be anticipated for this compound, driven by its versatile coordination chemistry and the inherent reactivity of its constituent aromatic systems.
Research Applications of 2 Pyridin 2 Ylamino Quinolin 8 Ol and Its Metal Complexes
Catalytic Applications in Organic Transformations
The ligand framework of 2-(pyridin-2-ylamino)quinolin-8-ol and its derivatives is well-suited for coordinating with transition metals, creating catalysts for a variety of organic reactions. These complexes have shown promise in mediating key chemical transformations, including oxidation and carbon-hydrogen (C-H) bond functionalization.
Metal-Complex Catalysis in Oxidation and Redox Reactions
Metal complexes incorporating pyridine (B92270) and quinoline-based ligands have demonstrated notable catalytic activity in oxidation and redox reactions. For instance, oxidovanadium(IV) complexes with related redox-active ligands have been shown to be effective catalysts for the oxidation of alkanes and alcohols using peroxides. mdpi.com In such systems, the ligand can play a crucial role in stabilizing the metal center in various oxidation states and modulating its reactivity. The interplay between the metal and the redox-active ligand can facilitate the generation of reactive oxygen species or enable electron transfer steps that are key to the catalytic cycle. While specific studies on this compound are emerging, the broader class of pyridine-oxazoline and related N-ligands has been shown to stabilize low-valent organonickel radical complexes, which are key intermediates in various cross-coupling reactions. bohrium.comnih.gov This redox activity of the ligand is critical in promoting the activation of substrates.
Palladium-Mediated C-H Activation and Functionalization Reactions
The field of palladium-catalyzed C-H activation has been significantly advanced by the development of specialized ligands that can direct and facilitate this challenging transformation. Ligands derived from 2-(pyridin-2-yl)quinoline-8-amine are designed to act as removable, tridentate directing groups. These ligands stabilize the formation of 6-membered palladacycles, which are key intermediates in the functionalization of olefins. alfachemic.com This approach has enabled the regioselective remote hydrocarbofunctionalization of various alkene-containing substrates, including 4-pentenoic acids and allylic alcohols, using palladium(II) catalysis. alfachemic.com The development of second-generation catalyst systems has shown that pyridine- and quinoline-carboxylate ligands can significantly improve the rate, yield, and scope of Pd-catalyzed transannular C-H arylation reactions of alicyclic amines. nih.gov These ligands are thought to impede catalyst decomposition pathways, leading to more robust and efficient catalytic systems. nih.gov
Development of Chemosensors and Fluorescent Probes for Analytical Detection
The inherent fluorescence of the quinoline (B57606) core in this compound makes it an excellent platform for the development of chemosensors. Upon coordination with metal ions, the photophysical properties of the molecule can be significantly altered, leading to a detectable signal.
Design and Mechanism of Fluorescent Sensing for Metal Ions (e.g., Zn(II), Al(III))
Derivatives of 8-hydroxyquinoline (B1678124) are well-established fluorescent chemosensors for various metal ions, including Zn(II) and Al(III). scispace.com The sensing mechanism often relies on the chelation-enhanced fluorescence (CHEF) effect. In its free form, the fluorescence of the ligand can be quenched through processes like photoinduced electron transfer (PET). Upon binding to a metal ion such as Zn(II) or Al(III), the ligand's conformation becomes more rigid, and the PET process is inhibited, leading to a significant enhancement of fluorescence intensity. researchgate.netresearchgate.net
For example, a sensor based on a quinoline platform demonstrated high selectivity and sensitivity for Zn(II) ions, with the formation of a 1:1 complex leading to a notable increase in fluorescence. semanticscholar.org Similarly, fluorescent probes based on 8-aminoquinoline (B160924) have been developed for the selective detection of Al(III) ions. researchgate.net The coordination of Al(III) to the probe can trigger a "turn-on" fluorescent response. researchgate.netresearchgate.net
Table 1: Fluorescent Sensing of Metal Ions by Quinoline-Based Probes
| Target Ion | Probe Type | Sensing Mechanism | Observable Change |
| Zn(II) | Quinoline-based | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence enhancement |
| Al(III) | 8-Aminoquinoline derivative | Inhibition of Photoinduced Electron Transfer (PET) | "Turn-on" fluorescence |
Principles of Selectivity and Sensitivity Enhancement in Chemosensor Design
The selectivity of a chemosensor for a specific metal ion is governed by several factors, including the size of the binding cavity, the hard and soft acid-base (HSAB) principle, and the coordination geometry of the resulting complex. vulcanchem.com By modifying the structure of the ligand, it is possible to tune the sensor's affinity for different metal ions. For instance, the introduction of specific functional groups can create a binding pocket that is sterically and electronically optimized for a particular ion.
Sensitivity is enhanced by designing probes that exhibit a large change in their fluorescence signal upon ion binding. This can be achieved by utilizing mechanisms that lead to a significant "off-on" or ratiometric response. rsc.org Ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths changes upon ion binding, is particularly advantageous as it provides a built-in correction for environmental factors and instrument variations. The use of fluorophores with high quantum yields and designing probes with efficient quenching/de-quenching mechanisms are key strategies for maximizing sensitivity. rsc.org
Investigations in Organic Electronic Materials
The unique electronic and photophysical properties of 8-hydroxyquinoline derivatives and their metal complexes have made them attractive candidates for applications in organic electronic devices, particularly organic light-emitting diodes (OLEDs). scispace.commdpi.comresearchgate.net
Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinoline)aluminum (Alq3), are widely used as electron-transporting and emissive materials in OLEDs due to their good thermal stability and luminescent properties. researchgate.netresearchgate.net The introduction of different substituents on the 8-hydroxyquinoline ligand can be used to tune the emission color and improve the performance of the device. researchgate.net
For example, bis(8-hydroxyquinoline) zinc (Znq2) and its derivatives are also promising materials for OLEDs, exhibiting high electroluminescence quantum yields and good color tunability. mdpi.com The incorporation of styryl groups into the 8-hydroxyquinoline ligand has been explored to modify the electronic properties and enhance the performance of OLEDs. mdpi.com Furthermore, the use of lithium quinolate (Liq) as an electron injection layer in OLEDs has been shown to improve power efficiency by facilitating electron injection from the cathode. snu.ac.kr Ruthenium(II) complexes of 2,6-di(quinolin-8-yl)pyridines have been investigated for the formation of redox-stable and emissive films, suggesting their potential in electro-optical applications. researchgate.net While direct research on this compound in this area is still developing, the foundational knowledge from related quinoline-based materials provides a strong basis for its future exploration in organic electronics.
Charge Transfer Characteristics and Luminescence in OLEDs
The 8-hydroxyquinoline (8HQ) core is a classic component in the design of emissive materials for Organic Light Emitting Diodes (OLEDs). Metal complexes involving the 8HQ ligand framework are known for their luminescence and charge-transporting properties. While research on this compound itself in this context is not extensively documented, the principles governing related compounds offer significant insight.
The photophysical properties of such compounds are heavily influenced by intramolecular charge transfer (ICT). Upon excitation, electron density can shift from the electron-rich phenolate (B1203915) part of the quinoline ring to the electron-accepting pyridine and quinoline nitrogen atoms. This charge transfer character is crucial for emissive properties.
Metal coordination significantly impacts these characteristics. For instance, ruthenium(II) complexes with related bistridentate ligands incorporating quinoline units have been shown to exhibit microsecond luminescent lifetimes. researchgate.net The geometry and electronic properties of the metal center, along with the specific nature of the ligands, dictate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the emission color and efficiency. Theoretical studies on similar 8-oxyquinolinate structures have explored how different crystalline arrangements (polymorphs) can affect intermolecular interactions and, consequently, the charge transfer properties, which are fundamental to the performance of OLEDs. researchgate.net The introduction of the pyridin-2-ylamino group is expected to further modulate these electronic properties, potentially leading to new materials with tailored luminescent and charge-transport characteristics for optoelectronic applications.
Exploration of Biological Mechanisms at the Molecular Level (Research Findings, Not Clinical)
The structure of this compound is suggestive of multiple potential interactions with biological macromolecules. Research into the broader class of quinoline and 8-hydroxyquinoline derivatives has uncovered several mechanisms by which these compounds can exert biological effects at a molecular level, providing a framework for understanding the potential activities of this specific molecule.
Disruption of Specific Protein-Protein Interactions (e.g., uPAR/integrin)
The interaction between the urokinase-type plasminogen activator receptor (uPAR) and integrins is a critical regulator of cell adhesion, migration, and signaling. nih.gov This complex plays a significant role in physiological processes and is implicated in pathologies like cancer progression. uPAR, lacking an intracellular domain, relies on transmembrane partners like integrins to transduce signals. bas.bg The formation of stable uPAR-integrin complexes can modify the integrin's adhesive functions and signaling capacity. nih.govbas.bg
Disrupting the uPAR-integrin interaction is a recognized therapeutic strategy. For example, specific peptides have been shown to block this complex formation, thereby inhibiting downstream effects. nih.govnih.gov While studies specifically implicating this compound in the disruption of the uPAR/integrin interface are not prominent, the general strategy of using small molecules to interfere with protein-protein interactions is an active area of research. The planar, heterocyclic nature of the quinoline scaffold makes it a candidate for binding at protein interfaces, and further investigation would be needed to determine if it possesses the specific structural features required to inhibit the uPAR-integrin association.
Enzyme Inhibition Mechanisms (e.g., protein kinases, reverse transcriptase)
The quinoline scaffold is a privileged structure in medicinal chemistry and is found in numerous enzyme inhibitors. Research on various quinoline derivatives has demonstrated potent inhibitory activity against several classes of enzymes.
Protein Kinases: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. researchgate.net Consequently, they are major targets for drug development. Various quinoline-based compounds have been synthesized and shown to inhibit different protein kinases with high potency. For example, certain 2-morpholin-4-yl-quinolin-4-ones act as low nanomolar inhibitors of DNA-dependent protein kinase. nih.gov In other studies, newly designed quinoline-pyridine hybrids have demonstrated competitive or non-competitive inhibition of PIM-1 kinase, an enzyme involved in cell survival and proliferation. nih.gov The inhibitory potential of these compounds is often evaluated by their half-maximal inhibitory concentration (IC₅₀), as shown in the table below for several related kinase inhibitors.
| Compound Class | Target Kinase | Reported IC₅₀ | Reference |
|---|---|---|---|
| Pyridin-2-yl Urea Derivative | ASK1 | 1.55 ± 0.27 nM | mdpi.com |
| Quinoline-Pyridine Hybrid (Compound 5c) | PIM-1 | 0.14 ± 0.01 µM | nih.gov |
| Quinoline-Pyridine Hybrid (Compound 6e) | PIM-1 | 0.11 ± 0.01 µM | nih.gov |
| Quinoline-Pyridine Hybrid (Compound 5b) | PIM-2 | 0.09 ± 0.007 µM | nih.gov |
| 8-Substituted 2-morpholin-4-yl-quinolin-4-one | DNA-PK | Low nM range | nih.gov |
Reverse Transcriptase: HIV-1 reverse transcriptase (RT) is a vital enzyme for the replication of the human immunodeficiency virus. nih.gov Inhibition of RT is a cornerstone of antiretroviral therapy. Based on established pharmacophores, a series of quinolin-2-one derivatives were synthesized and found to be active against HIV-1 RT, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. nih.gov
Given these findings, it is plausible that this compound could also function as an enzyme inhibitor, though specific screening against various enzymes would be required to confirm this potential.
Metal Chelation in Modulating Biochemical Pathways
A defining characteristic of 8-hydroxyquinoline (8HQ) and its derivatives is their ability to act as potent metal chelators. nih.govdovepress.com The this compound molecule contains the requisite 8-hydroxyl group and quinoline nitrogen, which form a bidentate (N,O⁻) coordination site capable of binding various divalent and trivalent metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺. nih.govresearchgate.net
This chelation ability is fundamental to many of the observed biological activities of 8HQ derivatives. Metal ions are essential cofactors for numerous enzymes and proteins, and maintaining metal homeostasis is critical for cellular function. nih.gov By sequestering or redistributing these metal ions, 8HQ-based compounds can profoundly modulate biochemical pathways. nih.govdovepress.com For example, the anticancer effects of some 8HQ derivatives are linked to their ability to chelate copper and zinc, which can lead to the inhibition of the proteasome, a cellular machine responsible for protein degradation. nih.gov This metal-binding ability allows these compounds to act as ionophores, transporting metal ions across cell membranes and disrupting the delicate balance of intracellular metal concentrations.
Modulation of Intracellular Signaling Pathways (e.g., ERK activation)
Intracellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, are complex networks that translate external stimuli into cellular responses. The extracellular signal-regulated kinase (ERK) is a key component of this cascade, regulating cell fate decisions like proliferation and differentiation. nih.gov The dynamics of ERK activation—whether it is transient or sustained—can determine the ultimate cellular outcome. nih.gov
Various stimuli, including growth factors and thrombin, can trigger the activation of ERK. nih.govnih.gov Small molecules that interfere with components of these signaling cascades can alter the cellular response. For instance, inhibitors of MEK (a kinase upstream of ERK) can block ERK phosphorylation and subsequent cellular events. nih.gov Research on the uPAR-integrin system has also shown that its disruption can lead to a sharp increase in the phosphorylation of ERK1/2. bas.bg While direct evidence linking this compound to the modulation of the ERK pathway is pending, its potential to interact with upstream components, such as protein kinases or metal-dependent enzymes involved in the signaling cascade, provides a plausible mechanism for such activity.
Interactions with Nucleic Acids (e.g., DNA intercalation for related compounds)
The planar aromatic structure of the quinoline ring system is a common feature in molecules that interact with nucleic acids. mdpi.com One well-established mechanism of interaction is intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. mdpi.com This action can unwind and lengthen the DNA, interfering with processes like replication and transcription, which is a mechanism of action for some anticancer drugs like ellipticine. mdpi.com
Another mode of interaction involves the binding of metal complexes to nucleic acids. Platinum complexes, in particular, are known to form covalent adducts with DNA, leading to DNA damage and triggering apoptosis in cancer cells. rsc.org Research on new platinum(II) derivatives incorporating 8-hydroxyquinoline ligands has shown that these complexes can induce significant DNA damage. rsc.org While the interaction of this compound itself with nucleic acids has not been fully detailed, its structural similarity to known DNA-interacting agents and its capacity to form metal complexes suggest that it or its metallated forms could potentially bind to DNA or RNA, thereby interfering with their biological functions.
Antioxidant and Anti-aggregating Effects in Model Systems
The 8-hydroxyquinoline (8HQ) scaffold is a well-recognized pharmacophore that imparts significant antioxidant and anti-aggregating properties to its derivatives. These activities are primarily attributed to the molecule's ability to chelate metal ions and to the redox properties of the 8-hydroxyl group. ambeed.comnih.gov
Antioxidant Activity:
The antioxidant effects of 8HQ and its derivatives have been demonstrated in various in vitro assays. nih.gov The mechanism often involves the scavenging of free radicals, which is crucial in combating oxidative stress. The 8-hydroxyl group is a key contributor to these scavenging activities. nih.gov Studies on various substituted 8HQ derivatives have shown potent antioxidant activity, sometimes exceeding that of standard antioxidants like α-tocopherol. For instance, 5-amino-8-hydroxyquinoline has been identified as a particularly potent antioxidant. researchgate.net The antioxidant potential is influenced by the nature and position of substituents on the 8HQ framework. researchgate.net
Metal complexes of 8HQ derivatives have also been investigated for their antioxidant capabilities. For example, a supramolecular copper(II) complex derived from a pyridine-dicarboxylic acid ligand demonstrated significant DPPH radical scavenging activity, highlighting the role of metal coordination in modulating these properties. ajol.info
| Compound | Assay | IC50 (µM) | Reference |
| 5-Amino-8-hydroxyquinoline | DPPH | 8.70 | researchgate.net |
| 8-Hydroxyquinoline (8HQ) | DPPH | - | researchgate.net |
| Nitroxoline | DPPH | - | researchgate.net |
| α-Tocopherol (Standard) | DPPH | 13.47 | researchgate.net |
IC50 represents the concentration required to scavenge 50% of the DPPH radicals. A lower value indicates higher antioxidant activity. Data for some compounds were reported qualitatively.
Anti-aggregating Effects:
The aggregation of proteins, particularly amyloid-beta (Aβ) peptides, is a central pathological feature of Alzheimer's disease. nih.gov Metal ions, such as copper and zinc, are known to promote the aggregation of Aβ. nih.govresearchgate.net 8-Hydroxyquinoline-based chelators have been extensively studied for their ability to interfere with this process. nih.gov
8HQ derivatives can inhibit and even reverse the metal-induced aggregation of Aβ peptides. nih.gov They are thought to exert this effect by sequestering the metal ions, thereby preventing them from binding to the Aβ peptide and inducing its misfolding and aggregation. nih.gov The drug candidate PBT2 (5,7-dichloro-2[(dimethylamino)methyl]-8-hydroxyquinoline) was developed based on this principle and was shown to sequester Cu(II) from Aβ(1-42). nih.gov Furthermore, some studies suggest that 8HQ derivatives can also interact with Aβ peptides in the absence of metals, stabilizing smaller, non-toxic oligomeric species and disrupting the formation of larger aggregates. nih.gov The ability of various natural compounds and synthetic derivatives to inhibit Aβ aggregation is a promising therapeutic strategy for neurodegenerative diseases. researchgate.netnih.gov
Corrosion Inhibition Studies and Adsorption Mechanisms
Quinoline and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. researchgate.netnajah.edu This inhibitory action is derived from the molecule's ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. najah.edu
The effectiveness of quinoline-based inhibitors is largely due to the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in the aromatic rings. researchgate.netnajah.edu These features allow the molecules to coordinate with the vacant d-orbitals of the metal atoms on the surface. The 8-hydroxyquinoline structure is particularly effective as both the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group can act as coordination sites. najah.eduresearchgate.net
Research on various 8-hydroxyquinoline derivatives has shown high inhibition efficiencies. For example, two synthesized 8-hydroxyquinoline derivatives, Q1 and Q2, demonstrated up to 96% and 92% inhibition efficiency, respectively, for mild steel in a 1 M HCl solution. najah.edu These compounds act as mixed-type inhibitors, suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. najah.edu
The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm model. najah.edu This suggests the formation of a monolayer of inhibitor molecules on the metal surface. The adsorption process can involve both physical adsorption (physisorption), resulting from electrostatic interactions, and chemical adsorption (chemisorption), involving charge sharing or transfer between the inhibitor molecules and the metal surface to form a coordinate-type bond. najah.edu
| Inhibitor | Concentration (M) | Inhibition Efficiency (η%) | Reference |
| (8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1) | 10⁻³ | 95.2 | najah.edu |
| (8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate (Q2) | 10⁻³ | 92.4 | najah.edu |
| 5-((aminooxy) methyl) quinolin-8-ol (AMQN) | 10⁻³ | ~97 | researchgate.net |
| 5-(hydrazinylmethyl) quinolin-8-ol (HMQN) | 10⁻³ | ~97 | researchgate.net |
Inhibition efficiency determined by weight loss measurements.
Future Directions and Emerging Research Avenues for 2 Pyridin 2 Ylamino Quinolin 8 Ol Chemistry
Rational Design of Novel Derivatives for Enhanced Specificity and Efficiency
The rational design of new derivatives based on the 2-(Pyridin-2-ylamino)quinolin-8-ol core is a key area for future research. By strategically modifying the quinoline (B57606), pyridine (B92270), or amino linker, researchers can fine-tune the molecule's properties to achieve greater specificity and efficiency for various applications.
One promising approach involves the introduction of different substituents onto the quinoline and pyridine rings. For instance, the addition of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule, which in turn can influence its biological activity or its performance in electronic devices. Research has shown that even small changes, such as the position of a substituent, can have a profound impact on a compound's efficacy. researchgate.net
Furthermore, the development of hybrid molecules that combine the this compound scaffold with other pharmacophores is a burgeoning field. nih.gov This strategy aims to create multifunctional compounds with enhanced therapeutic potential or novel material properties. For example, incorporating this scaffold into a larger molecular architecture could lead to the development of new anticancer agents with improved DNA binding and targeting capabilities. rsc.orgnih.gov
| Compound Name | Modification | Potential Application |
| [Pt(QCl)Cl2]·CH3OH | Platinum(II) complex with a 5-chloropyridin-2-yl group | Anticancer agent rsc.org |
| [Pt(QBr)Cl2]·CH3OH | Platinum(II) complex with a 5-bromopyridin-2-yl group | Anticancer agent rsc.org |
| 7,7'-[(Pyridin-2-yl)methyl-ene]bis-(5-chloro-quinolin-8-ol) | Dimerized structure with chloro substituents | Tridentate ligand for coordination chemistry nih.gov |
Integration of Experimental and Computational Approaches for Deeper Mechanistic Understanding
The synergy between experimental and computational methods is becoming increasingly vital for advancing our understanding of this compound and its derivatives. researchgate.netamanote.com Computational tools, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allow for the in-silico prediction of molecular properties, reaction mechanisms, and spectroscopic characteristics. researchgate.netmdpi.com
These theoretical investigations can guide the rational design of new compounds by predicting their stability, electronic structure, and potential for specific applications. mdpi.comnih.gov For example, computational studies can help identify the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. nih.gov
Experimental techniques, including X-ray crystallography, NMR spectroscopy, and various forms of absorption and emission spectroscopy, provide the essential data to validate and refine the computational models. nih.govresearchgate.netnih.gov This iterative process of prediction and verification leads to a deeper and more accurate understanding of the structure-property relationships that govern the behavior of these molecules. researchgate.net
Expansion of Applications in Advanced Materials Science
While much of the focus on quinoline derivatives has been in the realm of medicinal chemistry, there is a growing interest in their application in advanced materials science. The unique photophysical and electronic properties of the this compound scaffold make it an attractive candidate for the development of novel materials.
One area of exploration is in the field of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The inherent fluorescence of some quinoline derivatives suggests their potential as emissive materials. nih.gov By modifying the molecular structure, it may be possible to tune the emission color and improve the efficiency and stability of these devices.
Furthermore, the ability of the 8-hydroxyquinoline (B1678124) moiety to chelate metal ions opens up possibilities for the creation of new sensors and catalysts. nih.gov The development of derivatives that exhibit a selective and sensitive response to specific metal ions could lead to new analytical tools for environmental monitoring or medical diagnostics. The tridentate nature of some derivatives also makes them valuable as ligands in coordination chemistry, potentially leading to new catalysts with unique reactivity. nih.govsigmaaldrich.comalfachemic.com
Development of New Methodologies for Synthesis and Functionalization
The continued exploration of this compound and its derivatives relies on the development of efficient and versatile synthetic methodologies. While classical methods for quinoline synthesis, such as the Combes, Conrad-Limpach, and Doebner-von Miller reactions, are well-established, there is a constant drive to develop more sustainable and atom-economical approaches. nih.gov
Modern synthetic strategies, including microwave-assisted synthesis and multicomponent reactions, offer pathways to produce these compounds more efficiently. nih.gov The functionalization of the quinoline core through C-H activation is another rapidly advancing area that allows for the direct introduction of various functional groups, expanding the accessible chemical space. rsc.org
Moreover, the development of novel catalytic systems, such as those based on palladium, is crucial for facilitating challenging bond formations in the synthesis of complex derivatives. researchgate.net The synthesis of macrocyclic structures incorporating the 2,2'-bipyridine (B1663995) unit, a related scaffold, highlights the potential for creating intricate molecular architectures with unique properties. rsc.org The ability to readily synthesize a diverse library of this compound derivatives is paramount for systematically investigating their structure-activity relationships and unlocking their full potential in various scientific fields. mdpi.commdpi.com
Q & A
Q. What synthetic routes and characterization methods are employed for 2-(Pyridin-2-ylamino)quinolin-8-ol?
The compound is synthesized via condensation reactions typical for quinoline derivatives, such as coupling pyridin-2-amine with 8-hydroxyquinoline precursors. Characterization involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and X-ray crystallography for confirming molecular geometry. For example, organotin complexes with quinolin-8-ol derivatives are synthesized using ligand precursors and characterized via spectroscopic methods .
Q. Which analytical techniques ensure the structural integrity of this compound?
Key techniques include:
- X-ray crystallography : Structural refinement using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths, angles, and intermolecular interactions .
- Spectroscopy : UV-Vis spectrophotometry (e.g., absorption at 410 nm for quinolin-8-ol complexes) and mass spectrometry for molecular weight confirmation .
- Chromatography : Thin-layer chromatography (TLC) for initial purity checks .
Q. What preliminary biological screening strategies are used to evaluate its activity?
- In silico screening : Target-guided computational docking (e.g., against uPAR integrin-binding sites) to predict binding affinity and interaction mechanisms .
- Cellular assays : Measurement of ERK activation inhibition in cancer cell lines (e.g., head and neck carcinoma models) to validate disruption of uPAR/integrin interactions .
Advanced Research Questions
Q. How does this compound disrupt uPAR/integrin interactions, and how is this mechanism validated experimentally?
- Mechanism : The compound binds to a previously identified integrin-binding site on uPAR, blocking downstream ERK signaling. This disrupts cancer cell adhesion and metastasis .
- Validation :
- Co-immunoprecipitation : Confirms physical disruption of uPAR-integrin complexes.
- ERK phosphorylation assays : Quantify reduced ERK activity in treated cells using Western blotting or ELISA .
- Molecular dynamics simulations : Refine binding predictions from initial docking studies .
Q. What in vivo models demonstrate the compound’s efficacy against tumor growth and metastasis?
- Xenograft models : Orthotopic implantation of head and neck carcinoma cells in mice, with treatment showing significant tumor growth inhibition (>50%) and near-complete suppression of lung metastases.
- Endpoint metrics : Tumor volume measurement via calipers, bioluminescent imaging for metastasis tracking, and histopathological analysis of organ damage .
Q. How do structural modifications influence its activity and selectivity in disrupting signaling pathways?
- Key modifications :
- Pyridine ring substitution : Electron-withdrawing groups (e.g., nitro) enhance binding affinity to uPAR .
- Quinoline hydroxyl group : Critical for metal chelation and downstream effects on pathways like ferroptosis (e.g., analogs such as MMRi62 induce iron-dependent cell death via FTH1 degradation) .
Q. How are potential multi-target effects of the compound investigated?
- Pathway profiling : Transcriptomic or proteomic analysis (e.g., RNA sequencing) to identify differentially expressed genes in treated vs. untreated cells.
- Cross-validation : Use of knockout cell lines (e.g., p53-null models) to isolate p53-independent effects, as seen in ferroptosis induction .
- Inhibitor panels : Co-treatment with pathway-specific inhibitors (e.g., caspase-11 inhibitors) to dissect contributions to anti-metastatic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
